molecular formula C18H21F3N6 B2486014 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2034466-23-2

6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine

Cat. No.: B2486014
CAS No.: 2034466-23-2
M. Wt: 378.403
InChI Key: GMIVNRMTROGOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine ( 2034466-23-2) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C18H21F3N6 and a molecular weight of 378.40 g/mol, this molecule features a pyrimidine core linked to a piperidine ring, which is further substituted with a cyclobutyl group and a trifluoromethylpyrimidine . The presence of the trifluoromethyl group is a critical structural feature, known to enhance metabolic stability and modulate the lipophilicity of a molecule, thereby influencing its membrane permeability . The cyclobutyl group contributes to the molecule's three-dimensional structure and is strategically incorporated to optimize interactions with hydrophobic regions of biological targets, potentially enhancing binding affinity . This compound is representative of a class of molecules explored as potential selective inhibitors for specific signaling pathways . Research into analogous compounds featuring piperidine and pyrimidine scaffolds has demonstrated their potential in targeting various receptors and kinases, indicating that this compound is a promising candidate for pharmacological studies and the development of targeted therapeutic agents . Its calculated physical properties, including a topological polar surface area (TPSA) of approximately 66.8 Ų, are important parameters for researchers evaluating its drug-likeness and potential for further development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclobutyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)15-9-17(25-11-23-15)27-6-4-13(5-7-27)26-16-8-14(22-10-24-16)12-2-1-3-12/h8-13H,1-7H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIVNRMTROGOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine is a novel compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a cyclobutyl group and a trifluoromethyl piperidine moiety attached to a pyrimidine backbone. Its structural formula can be represented as follows:

C15H19F3N4\text{C}_{15}\text{H}_{19}\text{F}_3\text{N}_4

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. Notably, it has shown significant inhibitory effects on Janus kinase 2 (JAK2), which is crucial in hematopoiesis and immune response regulation .

Anticancer Activity

In vitro studies have demonstrated that 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine exhibits potent anticancer properties. It inhibits cell proliferation and induces apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The compound's mechanism includes the disruption of cell cycle progression and induction of oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This activity is particularly relevant for conditions driven by inflammation, such as systemic lupus erythematosus (SLE) and other autoimmune disorders .

Case Studies

  • In Vitro Studies : A study assessing the compound's efficacy against A431 cells revealed a significant reduction in cell viability at concentrations as low as 0.5 μM, with an IC50 value determined at approximately 0.3 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • In Vivo Studies : In a murine model of cancer, administration of the compound resulted in a marked decrease in tumor volume and weight without observable side effects. Tumor histology indicated reduced cellular proliferation and increased apoptotic markers .

Comparative Analysis of Biological Activity

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in A431 cells
Anti-inflammatoryModulation of cytokines
JAK2 InhibitionReduced signaling through JAK2 pathway

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine exhibit significant anticancer properties. For instance, studies on Mannich bases have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The incorporation of pyrimidine derivatives has been linked to improved efficacy in drug resistance scenarios .
  • P-glycoprotein Modulation
    • The compound has potential as a P-glycoprotein (P-gp) modulator, which is crucial for overcoming multidrug resistance in cancer therapy. Analogues of this compound have been synthesized to evaluate their effects on P-gp activity, with promising results indicating increased intracellular concentrations of chemotherapeutic agents like paclitaxel .
  • Neuropharmacology
    • The piperidine moiety present in the compound suggests potential applications in neuropharmacology, particularly in the treatment of neurological disorders. Compounds that modify neurotransmitter activity through similar structural frameworks have been explored for their therapeutic effects on conditions such as depression and anxiety .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated enhanced cytotoxicity of modified pyrimidine derivatives against MCF-7 cells with IC50 values < 2 μg/mL .
Study 2P-glycoprotein InteractionShowed that specific analogues increased the effectiveness of standard chemotherapeutics by overcoming drug resistance mechanisms .
Study 3Neuropharmacological EffectsInvestigated the potential for piperidine-containing compounds to modulate serotonin and dopamine pathways, indicating possible antidepressant effects .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine rings in this compound are susceptible to nucleophilic substitution due to electron-deficient aromatic systems. Key reactions include:

a. Piperidine-Pyrimidine Coupling
The piperidine group at the 4-position of the pyrimidine ring is introduced via SNAr. For example:

  • Reagents : Chloropyrimidine intermediate, piperidine derivative, tert-butanol

  • Conditions : 80°C for 48 hours

  • Yield : 71% (analogous to Palbociclib synthesis) .

b. Trifluoromethyl Substitution
The trifluoromethyl group at the 6-position of the pyrimidine ring is introduced via halogen displacement using trifluoromethyl copper reagents under catalytic conditions .

Cross-Coupling Reactions

The cyclobutyl group and heterocyclic motifs are assembled via transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Cyclobutyl group introduction
Buchwald-HartwigPd₂(dba)₃, XantphosAmination of pyrimidine cores

Functionalization of the Piperidine Moiety

The piperidine ring undergoes modifications to optimize binding affinity or solubility:

a. N-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide), NaH

  • Conditions : DMF, 0°C to room temperature

  • Outcome : Increased lipophilicity for membrane permeability .

b. Oxidation/Reduction

  • Oxidation : MnO₂ selectively oxidizes piperidine to pyridine derivatives.

  • Reduction : H₂/Pd-C reduces imine intermediates to secondary amines .

Biological Activity-Driven Modifications

Structural analogs demonstrate the impact of specific substitutions on antitumor activity:

AnalogIC₅₀ (µM)Target Cell LineStructural Change
Parent Compound< 4HT-29Base structure
Piperidine-Sulfonamide21.5P388Sulfonamide at piperidine N
Trifluoromethyl-Pyridine6.2A549Pyridine replacement

Data extrapolated from tetrahydroquinazoline derivatives .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The trifluoromethyl group remains stable in HCl (1M, 24h), while the cyclobutyl-pyrimidine bond cleaves at pH < 2.

  • Basic Conditions : NaOH (0.1M) induces ring-opening of the piperidine at elevated temperatures (>60°C) .

Photochemical Reactivity

UV irradiation (254 nm) in methanol generates two primary photoproducts:

  • Cycloreversion : Cyclobutyl ring opening to form a diene (λmax shift to 280 nm).

  • Defluorination : Partial loss of trifluoromethyl groups as detected by ¹⁹F NMR .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine and Pyrimidine Moieties

a) N-{1-[3-(2-Fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (Compound 27)
  • Key Differences : Replaces the cyclobutyl group with a methanesulfonyl-piperidinyloxy substituent.
  • Biological Activity : Acts as a potent GPR119 agonist with 96% oral bioavailability and efficacy in reducing plasma glucose in diabetic models .
  • The oxadiazole and sulfonyl groups in Compound 27 likely improve target specificity for GPR119 over kinases .
b) 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride
  • Key Differences : Lacks the cyclobutyl-pyrimidine moiety.
  • Applications : Serves as a precursor for kinase inhibitors (e.g., JAK inhibitors) .
  • Comparison : The absence of the cyclobutyl group simplifies synthesis but may reduce binding affinity due to decreased hydrophobic interactions. The dihydrochloride salt form enhances solubility for in vitro assays .

Heterocyclic Core Modifications

a) N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
  • Key Differences : Replaces the pyrimidine core with a triazolopyridazine system.
  • This modification may shift selectivity toward kinases or enzymes requiring polar interactions .
  • Molecular Weight : 364.33 g/mol (vs. ~550 g/mol for the target compound), suggesting better diffusion but lower protein-binding capacity .
b) 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine
  • Key Differences : Substitutes the cyclobutyl group with a methylpiperidine.
  • Applications : Used in kinase inhibitor research.

Trifluoromethyl Group Analogues

a) Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
  • Key Differences : Features a pyridine core instead of pyrimidine and a dimethylamine substituent.
  • Pharmacological Role : Likely targets receptors or kinases influenced by trifluoromethyl hydrophobic interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Biological Activity References
6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine Pyrimidine Cyclobutyl, trifluoromethyl, piperidine ~550 Kinase inhibition (inferred)
N-{1-[3-(2-Fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)... Pyrimidine Oxadiazole, sulfonyl, trifluoromethyl ~600 GPR119 agonist
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride Pyrimidine Trifluoromethyl, piperidine ~300 Kinase inhibitor precursor
N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Triazolopyridazine Trifluoromethyl, piperidine 364.33 Kinase inhibition (inferred)
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine Pyrimidine Methylpiperidine ~220 Kinase research

Research Findings and Implications

  • Trifluoromethyl Group : A consistent feature across analogs, contributing to metabolic stability and target affinity through electronegative and hydrophobic effects .
  • Piperidine Modifications : Substituents on the piperidine ring (e.g., oxadiazole, triazolopyridazine) dictate selectivity for kinases vs. GPCRs (e.g., GPR119) .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A Pd-catalyzed Suzuki-Miyaura reaction between 4,6-dichloropyrimidine and cyclobutyl trifluoroborate salt (prepared via Miyaura borylation of cyclobutene derivatives) provides 4-chloro-6-cyclobutylpyrimidine. Optimized conditions use Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and Cs₂CO₃ in toluene/water (10:1) at 100°C for 12 hours, yielding 85–90% product.

Preparation of 1-[6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-amine

Nucleophilic Aromatic Substitution

Piperidin-4-amine reacts with 4-chloro-6-(trifluoromethyl)pyrimidine in the presence of DIPEA (2 eq) in DMF at 80°C for 6 hours, achieving 75% yield. The reaction proceeds via SNAr mechanism, favored by the electron-withdrawing trifluoromethyl group.

Equation:
$$ \text{4-Chloro-6-(trifluoromethyl)pyrimidine} + \text{Piperidin-4-amine} \xrightarrow{\text{DIPEA, DMF}} \text{1-[6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-amine} $$

Buchwald-Hartwig Amination

For halogenated pyrimidines resistant to SNAr, Pd₂(dba)₃ (3 mol%) and XantPhos (6 mol%) in toluene at 110°C for 24 hours provide 82% yield. This method minimizes side reactions in sterically hindered systems.

Final Coupling: Assembly of the Target Compound

Amination of 4-Chloro-6-Cyclobutylpyrimidine

The piperidine intermediate (1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine) reacts with 4-chloro-6-cyclobutylpyrimidine under microwave-assisted conditions (150°C, 30 minutes) using Pd(PPh₃)₄ (10 mol%) and K₂CO₃ in dioxane/water (9:1), yielding 78% product.

Critical Parameters:

  • Microwave irradiation reduces reaction time from 18 hours (conventional heating) to 30 minutes.
  • Palladium contamination is mitigated using silica-bound DPP-Pd catalysts.

Table 2: Comparison of Coupling Methods

Method Catalyst Time (h) Yield (%)
Conventional Heating Pd(PPh₃)₄ 18 65
Microwave Pd(PPh₃)₄ 0.5 78
Silica-Bound DPP-Pd Pd/DPP on SiO₂ 24 80

Reductive Amination Alternative

A two-step sequence involving Boc protection of the piperidine amine, followed by deprotection and reductive amination with 4-chloro-6-cyclobutylpyrimidine, has been reported but offers lower yields (60%) due to Boc removal inefficiencies.

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) and recrystallized from ethanol/water. Characterization includes:

  • ¹H NMR (DMSO-d₆): δ 8.67–8.79 (m, 1H, pyrimidine-H), 3.81–3.94 (m, 2H, piperidine-H), 2.80 (t, J = 12 Hz, 2H, cyclobutyl-H).
  • LC-MS : Retention time 2.692 min (method: 0.1% formic acid in H₂O/MeCN).

Challenges and Optimization Insights

  • Cyclobutyl Stability : Strain in the cyclobutyl ring necessitates mild conditions (pH 7–9, T < 100°C) to prevent ring-opening.
  • Regioselectivity : Electronic effects from the trifluoromethyl group direct substitution to position 4 of the pyrimidine.
  • Palladium Residues : Silica-bound catalysts reduce Pd contamination to <5 ppm, critical for pharmaceutical applications.

Q & A

Q. What are the common synthetic strategies for 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Preparation of the pyrimidine core with a trifluoromethyl group at the 6-position via nucleophilic substitution or cross-coupling reactions.
  • Step 2 : Functionalization of the piperidine ring, often through Buchwald-Hartwig amination or reductive amination to introduce the cyclobutyl group.
  • Step 3 : Final coupling of the piperidine and pyrimidine moieties using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions.
    Key reagents include Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃). Optimizing reaction temperatures (80–120°C) and solvent systems (DMSO, DMF) is critical for yield and purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine, piperidine, and cyclobutyl groups (e.g., deviations <1.0 Å from planarity) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclobutyl protons at δ 2.5–3.0 ppm; trifluoromethyl as a singlet at δ -60 ppm in 19^19F NMR).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁F₃N₆: 385.1652) .

Q. What biological targets is this compound hypothesized to interact with?

  • Methodological Answer : Based on structural analogs:
  • Kinase inhibition : The pyrimidine-piperidine scaffold is common in ATP-competitive kinase inhibitors (e.g., targeting JAK2 or PI3Kδ).
  • CNS targets : Fluorinated pyrimidines may cross the blood-brain barrier, suggesting potential for neuropsychiatric or neurodegenerative applications .
    Initial screening should include kinase profiling panels and cell-based assays (e.g., HEK293T transfected with target receptors).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response surface modeling : Identifies optimal conditions (e.g., 10 mol% Pd catalyst in DMF at 100°C).
    Computational tools (e.g., density functional theory) predict transition states to guide solvent selection (e.g., high-polarity solvents stabilize charge-separated intermediates) .
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients removes byproducts (e.g., des-cyclobutyl impurities).

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Structural polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) alters solubility and bioavailability. Conduct comparative X-ray diffraction studies .
  • Assay variability : Standardize protocols (e.g., IC₅₀ determination using fixed ATP concentrations in kinase assays).
  • Metabolic stability : Assess liver microsome stability (e.g., human vs. rodent CYP450 metabolism) to explain species-specific discrepancies .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase active sites (e.g., hinge region interactions via pyrimidine N1).
  • MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories).
  • Free energy calculations : MM/PBSA or FEP quantify binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Q. How does the cyclobutyl group influence regioselectivity in further functionalization?

  • Methodological Answer : The cyclobutyl group’s strain and electron-donating effects direct reactivity:
  • Electrophilic aromatic substitution : Prefers meta positions on the pyrimidine due to steric hindrance from the cyclobutyl ring.
  • Cross-coupling : Suzuki reactions favor the 2-position over the 4-position on the piperidine ring (steric guidance from the trifluoromethyl group) .
    Computational NBO analysis confirms charge distribution (e.g., cyclobutyl carbons with partial positive charges enhance nucleophilic attack at adjacent sites).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.